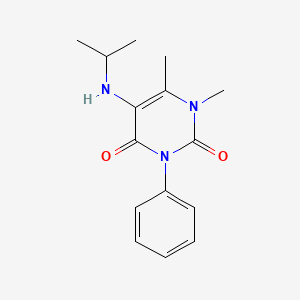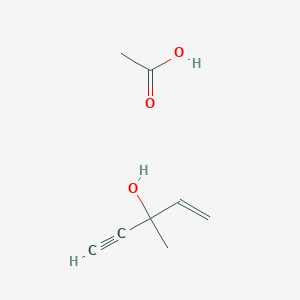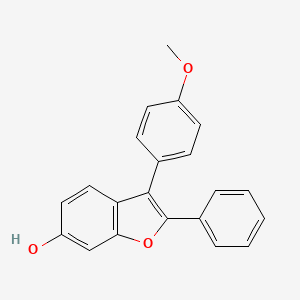![molecular formula C17H21N3S B14685534 N~1~-[3-(10H-Phenothiazin-10-yl)propyl]ethane-1,2-diamine CAS No. 34826-99-8](/img/structure/B14685534.png)
N~1~-[3-(10H-Phenothiazin-10-yl)propyl]ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[3-(10H-Phenothiazin-10-yl)propyl]ethane-1,2-diamine is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the field of medicine as antipsychotic and antiemetic agents. This compound is characterized by the presence of a phenothiazine core linked to an ethane-1,2-diamine moiety through a propyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-(10H-Phenothiazin-10-yl)propyl]ethane-1,2-diamine typically involves the reaction of 10H-phenothiazine with a suitable alkylating agent to introduce the propyl chain, followed by the introduction of the ethane-1,2-diamine moiety. One common method involves the reaction of 10H-phenothiazine with 3-bromopropylamine under basic conditions to form the intermediate 3-(10H-phenothiazin-10-yl)propylamine. This intermediate is then reacted with ethylenediamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~-[3-(10H-Phenothiazin-10-yl)propyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenothiazine core to its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of phenothiazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~1~-[3-(10H-Phenothiazin-10-yl)propyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders and as an antiemetic agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-[3-(10H-Phenothiazin-10-yl)propyl]ethane-1,2-diamine involves its interaction with various molecular targets, including dopamine receptors, serotonin receptors, and histamine receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its antipsychotic and antiemetic effects. The exact pathways involved may vary depending on the specific application and target receptor.
Comparison with Similar Compounds
Similar Compounds
- N-allyl-N-[3-(10H-phenothiazin-10-yl)propyl]-2-propen-1-amine
- 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride
- N′-[3-(2-chloro-10-phenothiazinyl)propyl]butane-1,4-diamine
Uniqueness
N~1~-[3-(10H-Phenothiazin-10-yl)propyl]ethane-1,2-diamine is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its combination of a phenothiazine core with an ethane-1,2-diamine moiety allows for versatile interactions with various biological targets, making it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
34826-99-8 |
|---|---|
Molecular Formula |
C17H21N3S |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N'-(3-phenothiazin-10-ylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C17H21N3S/c18-10-12-19-11-5-13-20-14-6-1-3-8-16(14)21-17-9-4-2-7-15(17)20/h1-4,6-9,19H,5,10-13,18H2 |
InChI Key |
RODCUPLYBWACGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCNCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


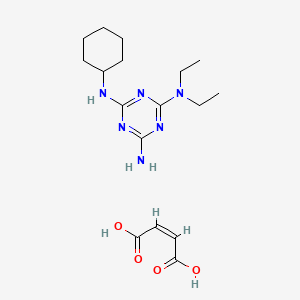


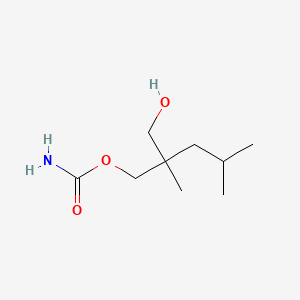
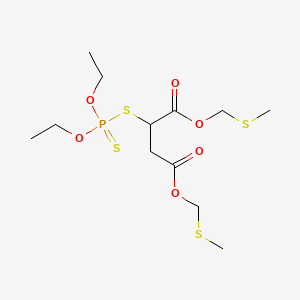

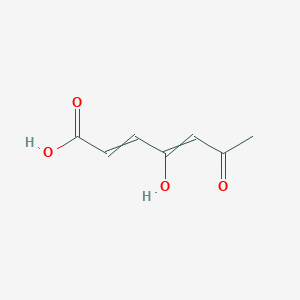

![Methyl 3-[(E)-phenyldiazenyl]prop-2-enoate](/img/structure/B14685494.png)
